Hydromethylthionine Mesylate

Description

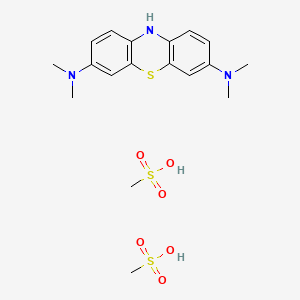

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.2CH4O3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCMQFLNOVTUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236208-20-0 | |

| Record name | Hydromethylthionine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236208200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydromethylthionine mesylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N, N, Nâ??, Nâ??-tetramethyl-10H-phenothiazine-3, 7-diamine bis(hydrogen mesylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROMETHYLTHIONINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3248SEF29D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LMTX as a Tau Aggregation Inhibitor: A Preclinical Evidence Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leuco-methylthioninium bis(hydromethanesulfonate) (LMTX), a second-generation tau aggregation inhibitor, has emerged as a significant therapeutic candidate for Alzheimer's disease and other tauopathies. As a stabilized, reduced form of methylthioninium chloride (MTC), LMTX offers improved absorption, bioavailability, and tolerability.[1] This document provides a comprehensive overview of the preclinical evidence supporting LMTX's role in inhibiting tau aggregation and its downstream pathological effects. It details the quantitative data from in vitro and in vivo studies, outlines key experimental protocols, and visualizes the proposed mechanisms and experimental workflows. The presented evidence underscores the potential of LMTX as a disease-modifying therapy for tau-related neurodegenerative diseases.

Introduction

Tauopathies, including Alzheimer's disease and frontotemporal dementia, are characterized by the intracellular aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs).[2][3] This pathological aggregation is strongly correlated with cognitive decline and neurodegeneration.[4] LMTX, also known as TRx0237 or LMTM, is a small molecule designed to inhibit this tau aggregation process.[1][2] It is a derivative of Methylene Blue, a compound with a long history of use in medicine for other indications.[1] The primary rationale for LMTX is to prevent the formation of tau aggregates and/or dissolve existing ones, thereby interfering with the downstream pathological cascade.[1]

Mechanism of Action

LMTX's primary mechanism of action is the inhibition of tau protein aggregation.[2] The active component, methylthioninium (MT), is thought to interfere with the tau-tau binding necessary for the formation of pathological aggregates.[1] One proposed mechanism for its parent compound, Methylene Blue, involves the oxidation of cysteine sulfhydryl groups on the tau protein, which maintains it in a monomeric state.[1] However, subsequent research on LMTX suggests that its tau aggregation inhibition is independent of cysteine interactions.[1]

Beyond direct tau aggregation inhibition, preclinical studies suggest that LMTX may have both tau-dependent and -independent actions.[1] These include enhancing cholinergic signaling, improving mitochondrial function, and increasing the expression of synaptic proteins.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of LMTX and its related compounds.

Table 1: In Vitro Efficacy of LMTX and Related Compounds

| Compound | Assay | Parameter | Value | Reference |

| LMTX® | Intracellular Tau Aggregation | Ki | 0.12 µM | [1][5] |

| LMTX® | Disruption of PHFs from AD brain | Potency | ~0.16 µM | [5] |

| MTC | Cell-based Tau Aggregation | Ki | 123 nM | [6] |

| MTC | In Vitro Tau Fibrillization | IC50 | 1.9 µM - 3.5 µM | [6] |

| LMTM | Tau-Tau Binding Assay | B50 | Not significantly different from MTC | [5] |

| LMTB | Tau-Tau Binding Assay | B50 | Lower potency than MTC | [5] |

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration; B50: Half maximal binding inhibition; MTC: Methylthioninium Chloride; LMTM: Leuco-methylthioninium mesylate; LMTB: Leuco-methylthioninium bromide; PHFs: Paired Helical Filaments.

Table 2: In Vivo Efficacy of LMTX and MTC in Tau Transgenic Mouse Models

| Compound | Mouse Model | Dosing | Duration | Key Findings | Reference |

| LMTX | Line 1 (Spatial Learning Deficit) | 9 mg/kg (oral) | 3-8 weeks | Rescued learning impairment | [4] |

| MTC | Line 1 (Spatial Learning Deficit) | 35 mg/kg (oral) | 3-8 weeks | Rescued learning impairment | [4] |

| LMTX | Line 66 (Motor Learning Deficit) | 4 mg/kg (oral) | 3 weeks | Corrected motor learning | [4] |

| MTC | Line 66 (Motor Learning Deficit) | 4 mg/kg (oral) | 3 weeks | Corrected motor learning | [4] |

| LMTX | Line 1 | 15 mg/kg (oral) | 3-8 weeks | Significant reduction in tau-positive cells in the hippocampus | [4] |

| MTC | Line 1 | 15 & 45 mg/kg (oral) | 3-8 weeks | Significant reduction in tau-positive cells in the hippocampus | [4] |

| LMTX | Line 66 | 15 & 45 mg/kg (oral) | 3 weeks | Reduced tau immunoreactivity in the entorhinal cortex | [4] |

Experimental Protocols

In Vitro Tau Aggregation Assays

Objective: To determine the ability of a compound to inhibit the aggregation of tau protein in a cell-free environment.

General Protocol (based on Thioflavin T/S assay): [3]

-

Protein Preparation: Recombinant tau protein (e.g., Tau441 (2N4R) with a P301L mutation) is purified.

-

Aggregation Induction: The purified tau protein is incubated in an aggregation-inducing buffer, often containing heparin or other polyanionic molecules.

-

Compound Incubation: The test compound (e.g., LMTX) is added to the tau solution at various concentrations. A vehicle control is also included.

-

Fluorescence Measurement: A fluorescent dye, such as Thioflavin T (ThT) or Thioflavin S (ThS), which binds to β-sheet structures characteristic of tau aggregates, is added to the samples.

-

Data Analysis: The fluorescence intensity is measured over time using a spectrofluorometer. A decrease in fluorescence in the presence of the compound compared to the vehicle control indicates inhibition of aggregation.

Cell-Based Tau Aggregation Assays

Objective: To assess the efficacy of a compound in inhibiting tau aggregation within a more physiological cellular context.[5][7]

General Protocol (Inducible Tau Expression Model): [5][8]

-

Cell Line: A stable cell line, often a neuroblastoma line (e.g., N2a), is engineered to express a form of tau (e.g., full-length human tau) under the control of an inducible promoter (e.g., doxycycline-inducible).[8] Some models also constitutively express a tau fragment to "seed" aggregation.[5]

-

Induction of Tau Expression: Tau expression is induced by adding the appropriate inducing agent (e.g., doxycycline) to the cell culture medium.

-

Compound Treatment: The cells are treated with the test compound (LMTX) at various concentrations.

-

Cell Lysis and Analysis: After a set incubation period, the cells are lysed. The amount of aggregated tau is then quantified using methods such as:

-

Filter Trap Assay: Lysates are passed through a membrane that captures large aggregates, which are then detected by immunoblotting with anti-tau antibodies.

-

Immunofluorescence: Cells are fixed and stained with antibodies specific for aggregated or phosphorylated tau, and the aggregates are visualized and quantified using microscopy.

-

FRET-based assays: Cells expressing a tau-FRET biosensor can be used to monitor tau aggregation in living cells.[8][9]

-

Tau Transgenic Mouse Models

Objective: To evaluate the in vivo efficacy of a compound in a living organism that develops tau pathology.[10][11]

General Protocol (e.g., JNPL3 or rTg4510 models): [6][12]

-

Animal Model: A transgenic mouse model that expresses a mutant form of human tau (e.g., P301L or P301S) is used. These mice develop age-dependent tau pathology, including NFTs and cognitive deficits.[12]

-

Compound Administration: LMTX is administered to the mice, typically orally, over a specified period. Dosing regimens can vary depending on the study design.[4]

-

Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive and motor function. Common tests include:

-

Histopathological Analysis: After the treatment period, the mice are euthanized, and their brains are collected for analysis. Brain sections are stained with antibodies against various forms of tau (e.g., total tau, phosphorylated tau, aggregated tau) to quantify the tau pathology.

-

Biochemical Analysis: Brain tissue can also be homogenized to measure the levels of soluble and insoluble tau via methods like ELISA or Western blotting.

Visualizations

The following diagrams illustrate key concepts related to LMTX's preclinical investigation.

Caption: Proposed mechanism of LMTX in inhibiting the tau aggregation cascade.

Caption: A typical preclinical experimental workflow for evaluating LMTX.

Discussion and Future Directions

The preclinical evidence strongly supports the role of LMTX as a potent inhibitor of tau aggregation. In vitro studies have established its direct activity on tau, while in vivo experiments in transgenic mouse models have demonstrated its ability to rescue behavioral deficits and reduce tau pathology at brain concentrations consistent with those required for in vitro activity.[4][5]

It is noteworthy that much of the foundational preclinical work on LMTX originates from a single laboratory.[1] Independent verification of these findings would further strengthen the case for LMTX. Additionally, while LMTX has shown promise, some studies have reported a more generalized anti-aggregation effect of its parent compound, Methylene Blue, against other aggregation-prone proteins like prion protein and TDP-43.[1] Further research is needed to fully elucidate the specificity of LMTX for tau.

The observation that the efficacy of LMTX may be diminished when used as an add-on therapy with existing Alzheimer's treatments like acetylcholinesterase inhibitors or memantine (B1676192) is a critical finding from both preclinical and clinical studies.[1][13] Preclinical work suggests that this interference may be due to the brain adapting to the activating effects of these symptomatic drugs by downregulating multiple neuronal systems.[13]

Future preclinical research should focus on:

-

Investigating the long-term effects of LMTX on different tau strains and pathologies.

-

Exploring the molecular details of the interaction between LMTX and the tau protein.

-

Further elucidating the tau-independent mechanisms of action and their contribution to the overall therapeutic effect.

-

Identifying potential biomarkers to track the engagement of LMTX with its target in vivo.

Conclusion

LMTX represents a promising, clinically advanced tau aggregation inhibitor with a substantial body of preclinical evidence supporting its mechanism of action and therapeutic potential. Its improved pharmacokinetic profile over first-generation compounds and demonstrated efficacy in animal models of tauopathy provide a strong rationale for its continued development as a disease-modifying treatment for Alzheimer's disease and other tau-related neurodegenerative disorders. The data presented in this whitepaper offer a comprehensive technical guide for researchers and drug development professionals engaged in the pursuit of effective therapies for these devastating conditions.

References

- 1. alzforum.org [alzforum.org]

- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 3. scantox.com [scantox.com]

- 4. Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Models of Aggregation-dependent Template-directed Proteolysis to Characterize Tau Aggregation Inhibitors for Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Twenty years of therapeutic development in tauopathy mouse models: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tau Transgenic Mouse Model Development Service - Creative Biolabs [neuros.creative-biolabs.com]

- 12. Frontiers | Limitations of human tau-expressing mouse models and novel approaches of mouse modeling for tauopathy [frontiersin.org]

- 13. taurx.com [taurx.com]

Chemical structure and properties of Hydromethylthionine Mesylate

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Therapeutic Mechanism of a Promising Tau Aggregation Inhibitor

Introduction

Hydromethylthionine Mesylate (HMTM), also known by its synonyms LMTM, LMTX, and TRx0237, is an orally administered small molecule under investigation for the treatment of Alzheimer's disease and other tauopathies.[1][2][3] Developed by TauRx Therapeutics, HMTM is a second-generation tau aggregation inhibitor derived from methylthioninium chloride, commonly known as methylene (B1212753) blue.[3][4] It is a stabilized, reduced form of the methylthioninium moiety, designed to offer improved absorption, bioavailability, and tolerability compared to its predecessor.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on data and methodologies relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the international nonproprietary name for leuco-methylthioninium bis(hydromethanesulphonate).[5] It is a stable, crystalline salt of hydromethylthionine, the reduced form of methylthioninium.[5][6]

Chemical Names:

-

Leuco-methylthioninium bis(hydromethanesulphonate)[3]

-

N3,N3,N7,N7-tetramethyl-10H-phenothiazine-3,7-diamine dimethanesulfonate[7]

Synonyms:

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₇N₃O₆S₃ | [8] |

| Molecular Weight | 477.618 g/mol | [8] |

| Appearance | Solid powder | [8] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [8] |

| Storage | Powder: -20°C for >2 years; In solvent: -20°C for 1 month | [8] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of tau protein aggregation, a pathological hallmark of Alzheimer's disease and other tauopathies.[5][9] It has also been shown to disaggregate existing pathological tau oligomers and filaments.[5][6]

Tau Aggregation Inhibition

In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and cell death. HMTM is believed to interfere with this process, although the precise molecular interactions are still under investigation. In vitro studies have shown that HMTM can disrupt paired helical filaments (PHFs) isolated from the brains of Alzheimer's disease patients.[10]

Secondary Mechanisms of Action

Beyond its direct effects on tau aggregation, preclinical studies suggest that HMTM may exert its therapeutic effects through multiple mechanisms:

-

Enhancement of Cholinergic Signaling: HMTM has been shown to increase acetylcholine (B1216132) levels in the hippocampus of both wild-type and tau-transgenic mice. This effect is, however, blocked by pre-treatment with acetylcholinesterase inhibitors such as rivastigmine (B141).[11]

-

Modulation of Mitochondrial Function: HMTM has been observed to increase mitochondrial respiration in tau-transgenic mice, suggesting a potential to rescue the mitochondrial dysfunction often seen in Alzheimer's disease. In contrast, currently approved Alzheimer's drugs like rivastigmine and memantine (B1676192) have been shown to impair mitochondrial function.[5]

-

Neuroinflammation: HMTM has demonstrated the ability to reduce neuroinflammation in a tau-dependent manner in mouse models. It has been shown to lower the levels of pro-inflammatory cytokines like TNF-α.[10]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound, focusing on its primary role as a tau aggregation inhibitor and its potential secondary effects on mitochondrial function and neuroinflammation.

Experimental Protocols

This section details key experimental methodologies for the preclinical and clinical evaluation of this compound, based on published literature.

In Vitro Tau Aggregation Assay (Thioflavin T-Based)

This protocol is designed to assess the ability of HMTM to inhibit the heparin-induced aggregation of recombinant tau protein in vitro.

Materials:

-

Recombinant tau protein (e.g., full-length human tau)

-

This compound stock solution (in water or DMSO)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Thioflavin T (ThT) solution

-

Heparin solution

-

96-well microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation: Prepare a stock solution of HMTM in a suitable solvent.

-

Assay Setup: In a 96-well plate, combine the assay buffer, ThT solution (final concentration typically 10-25 µM), and various concentrations of HMTM or a vehicle control.

-

Initiation of Aggregation: Add recombinant tau protein to each well (final concentration typically 10-20 µM), followed by the addition of heparin to initiate aggregation (final concentration typically 10-40 µM).

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours, with shaking between readings to promote fibril formation.

-

Data Analysis: Plot the fluorescence intensity against time. Inhibition of tau aggregation by HMTM is observed as a decrease in the fluorescence signal and/or a delay in the lag phase of the aggregation curve compared to the vehicle control.[9]

Animal Models of Tauopathy

Transgenic mouse models are crucial for evaluating the in vivo efficacy of tau aggregation inhibitors like HMTM.

Animal Models:

-

JNPL3 mice: Express human tau with the P301L mutation, leading to the development of neurofibrillary tangles and motor deficits.

-

Tau(ΔK) mice: Express a pro-aggregant form of human tau.[1]

Experimental Workflow for Preventive Treatment Studies:

Procedure:

-

Animal Model Selection: Choose an appropriate transgenic mouse model of tauopathy.

-

Treatment Groups: Establish a vehicle control group and one or more HMTM treatment groups at varying doses.

-

Drug Administration: Administer HMTM orally, typically starting before the onset of significant pathology and continuing for a defined period (e.g., from 3 to 7 months of age).[1]

-

Behavioral Assessment: Conduct behavioral tests, such as the Morris Water Maze, to evaluate spatial learning and memory at the end of the treatment period.[1]

-

Pathological Assessment: At the study endpoint, collect brain tissue for biochemical analysis (e.g., Western blotting to quantify insoluble and phosphorylated tau) and immunohistochemistry to assess the burden of tau pathology.[1]

Clinical Trials and Efficacy

This compound has undergone extensive clinical evaluation in Phase 2 and 3 trials for the treatment of mild to moderate Alzheimer's disease.

Key Clinical Trials

-

Phase 2 Trial (Rember®): An earlier formulation of methylthioninium chloride showed potential efficacy in a Phase 2 trial.[5]

-

Phase 3 Trials (LUCIDITY - NCT03446001): These large-scale trials evaluated the safety and efficacy of HMTM in patients with mild to moderate Alzheimer's disease.[5][12]

Clinical Efficacy Data

The LUCIDITY trial has provided significant data on the clinical efficacy of HMTM. The following table summarizes key findings.

| Outcome Measure | Result | Source(s) |

| Cognitive Decline (ADAS-Cog) | Statistically significant reduction in the rate of cognitive decline in patients with mild to moderate Alzheimer's disease. | [12] |

| Brain Atrophy | Significant reduction in the rate of whole-brain atrophy. | [12] |

| Neurofilament Light Chain (NfL) | A 95% reduction in the change in blood concentration of NfL, a biomarker of neurodegeneration, over 12 months in participants receiving 16 mg/day of HMTM compared to the control group (p=0.0291). | [13] |

Safety and Tolerability

This compound has demonstrated a benign safety profile in clinical trials involving approximately 3000 participants.[13] Notably, it has not been associated with an increased risk of amyloid-related imaging abnormalities (ARIA), a side effect observed with some amyloid-targeting therapies.[13] A known, harmless side effect is urinary discoloration, which has been managed in clinical trials through the use of a low-dose active control to maintain blinding.[14]

Conclusion

This compound represents a promising therapeutic agent for Alzheimer's disease and other tauopathies, with a primary mechanism centered on the inhibition of tau protein aggregation. Its oral bioavailability and favorable safety profile make it a potentially accessible treatment option. Further research is warranted to fully elucidate its secondary mechanisms of action and to confirm its long-term efficacy in a broader patient population. The experimental protocols and data presented in this guide provide a foundation for continued investigation into this important molecule.

References

- 1. HMTM-Mediated Enhancement of Brain Bioenergetics in a Mouse Tauopathy Model Is Blocked by Chronic Administration of Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. TauRx’s this compound (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]

- 4. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. This compound by TauRx Pharmaceuticals for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]

- 8. excenen.com [excenen.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - - Practical Neurology [practicalneurology.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. GSRS [precision.fda.gov]

Discovery and development history of LMTX for Alzheimer's

An In-depth Technical Guide to the Discovery and Development of LMTX for Alzheimer's Disease

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While many therapeutic strategies have focused on amyloid pathology, the correlation between tau tangle burden and cognitive decline has highlighted tau as a critical therapeutic target. LMTX, also known as leuco-methylthioninium bis(hydromethanesulfonate) or TRx0237, is a second-generation tau aggregation inhibitor (TAI) developed by TauRx Therapeutics.[1] It is a stabilized, reduced form of methylthioninium (methylene blue) designed for improved absorption, bioavailability, and tolerability.[1][2] This document provides a detailed technical overview of the discovery, mechanism of action, and extensive development history of LMTX.

Discovery and Rationale

The therapeutic rationale for LMTX is rooted in the "tau hypothesis" of Alzheimer's disease, which posits that the aggregation of tau protein is a central event in the disease's pathophysiology, leading to neuronal dysfunction and death.

From Methylene (B1212753) Blue to LMTX

The journey began with methylene blue (methylthioninium chloride, MTC), a compound with a long history of use in medicine for conditions like malaria and methemoglobinemia.[1][3] Early research identified phenothiazines, the chemical class to which MTC belongs, as inhibitors of tau protein aggregation.[4] Professor Claude Wischik and colleagues reported as early as 1996 that Methylene Blue could interfere with the tau-tau binding necessary for the formation of paired helical filaments (PHFs), the primary constituent of NFTs.[1]

However, MTC has limitations, including poor bioavailability. This led to the development of LMTX (TRx0237), a stable, reduced, and more readily absorbed form of the methylthioninium moiety, intended to provide more consistent and effective delivery of the active agent to the brain.[1][5]

Mechanism of Action: Tau Aggregation Inhibition

The primary mechanism of action of LMTX is the direct inhibition of tau protein aggregation.[1] Pathological tau monomers self-assemble into oligomers and eventually form the insoluble PHFs and NFTs that are hallmarks of AD.[6] LMTX is designed to prevent this process and has also been shown to dissolve existing tau aggregates.[1][6]

Preclinical studies established a potent inhibitory activity, with an intracellular inhibition constant (Ki) of 0.12 µM for blocking tau aggregation in cellular models. A similar potency was observed for its ability to disrupt tau aggregates isolated directly from human Alzheimer's disease brain tissue.[1][4][7]

References

- 1. alzforum.org [alzforum.org]

- 2. Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]

- 4. Cellular Models of Aggregation-dependent Template-directed Proteolysis to Characterize Tau Aggregation Inhibitors for Treatment of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LMTM, Tau, and Alzheimer’s: A New Clinical Approach – Center for Cognitive Health [centerforcognitivehealth.com]

- 7. Cellular Models of Aggregation-dependent Template-directed Proteolysis to Characterize Tau Aggregation Inhibitors for Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

Hydromethylthionine Mesylate's role in mitigating neurodegeneration

An In-depth Technical Guide on Hydromethylthionine Mesylate's Role in Mitigating Neurodegeneration

Introduction

This compound (HMTM), the international nonproprietary name for leucomethylthioninium (B10770769) bis(hydromethanesulphonate) (LMTM), is a potent, orally administered tau aggregation inhibitor (TAI) developed for the treatment of neurodegenerative diseases, primarily Alzheimer's disease (AD).[1][2] It is a stable, reduced, and crystalline form of the methylthionine (MT) moiety, which has been developed to offer improved absorption and pharmacokinetic properties compared to its oxidized precursor, methylthioninium chloride (MTC), commonly known as methylene (B1212753) blue.[1][3]

The core therapeutic hypothesis for HMTM is centered on targeting the pathological aggregation of tau protein, a key hallmark of AD that correlates more strongly with clinical severity and progression than amyloid pathology.[1][4] By inhibiting the formation of tau aggregates and promoting the dissolution of existing tau tangles, HMTM aims to slow or halt the neurodegenerative process, thereby preserving neuronal function and slowing cognitive decline.[2][5] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and key experimental protocols related to HMTM's role in mitigating neurodegeneration.

Mechanism of Action

HMTM exhibits a dual mechanism of action, primarily targeting tau pathology while also showing secondary effects on brain bioenergetics and cholinergic signaling.[4][6]

Primary Mechanism: Inhibition of Tau Aggregation

The principal mechanism of HMTM is the inhibition of tau protein aggregation.[2] In neurodegenerative diseases like AD, hyperphosphorylated tau proteins detach from microtubules and self-assemble into toxic oligomers and insoluble paired helical filaments (PHFs), which form neurofibrillary tangles (NFTs).[4][6] This process disrupts neuronal function and leads to cell death.[7]

HMTM acts by:

-

Inhibiting Aggregation: It prevents the self-assembly of tau monomers into pathological oligomers and filaments.[1]

-

Disaggregating Existing Filaments: It has been shown to dissolve pre-formed pathological tau oligomers and filaments.[1]

This action effectively targets the source of the damaging process, aiming to preserve normal tau function, which is essential for a healthy brain.[2]

Secondary Mechanisms

The methylthionine (MT) moiety in HMTM has been reported to enhance mitochondrial activity.[8] Mitochondrial dysfunction is a known factor in the pathology of neurodegenerative diseases.[9] MT can aid the mitochondrial electron transport chain (ETC) by shuttling electrons, potentially from NADH to complexes III and IV.[3][8] This action may help restore or improve cellular energy metabolism, which is often impaired in AD brains.[8] Preclinical studies in tauopathy mouse models suggest HMTM monotherapy can increase the activity of mitochondrial complexes I and IV.[8]

Preclinical studies have revealed that HMTM can enhance central cholinergic signaling.[10] In both wild-type and tau-transgenic mice, HMTM administered alone was found to double hippocampal acetylcholine (B1216132) (ACh) levels.[10] This is significant as the cholinergic system is crucial for memory function and is compromised in AD. However, this effect was observed to be unrelated to acetylcholinesterase (AChE) inhibition.[10] Notably, a negative pharmacological interaction has been identified, where prior treatment with AChE inhibitors (like rivastigmine) or memantine (B1676192) completely blocks the ACh-enhancing effect of HMTM.[10][11] This finding provides a neuropharmacological basis for the reduced efficacy of HMTM observed in clinical trials when administered as an add-on therapy to existing AD medications.[1][10]

Preclinical Evidence

HMTM has been evaluated in various preclinical models, primarily tau-transgenic mice, which develop key features of human tauopathies. These studies have been crucial in establishing the in vivo efficacy and mechanism of action.

Key Findings from Tau-Transgenic Mouse Models (e.g., L1 and L66 lines):

-

Reduced Tau Pathology: HMTM treatment has been shown to reduce the burden of tau pathology in the brains of these animal models.[1]

-

Improved Behavioral Outcomes: The reduction in tau pathology was associated with improvements in behavioral and cognitive impairments.[1]

-

Enhanced Mitochondrial Function: HMTM monotherapy was found to increase the activity of mitochondrial complexes I and IV and facilitate the use of energy substrates.[8][12]

-

Negative Drug Interaction: The interference of symptomatic AD drugs with HMTM's efficacy was reproduced in these models.[1][13] Chronic pre-dosing with rivastigmine (B141) prevented HMTM's enhancement of mitochondrial complex activity and altered brain lactate (B86563) metabolism.[8] Furthermore, rivastigmine was shown to reduce the pharmacological activity of HMTM on hippocampal acetylcholine release and synaptosomal glutamate (B1630785) release.[11]

| Parameter | Model | Treatment | Key Finding | Reference |

| Tau Pathology | Tau Transgenic Mice | HMTM | Reduced tau pathology and behavioral impairments. | [1] |

| Mitochondrial Respiration | Tau Transgenic L1 Mice | HMTM (monotherapy) | Increased oxygen consumption in isolated brain mitochondria. | [14] |

| Mitochondrial Respiration | Tau Transgenic L1 Mice | Rivastigmine/Memantine | Lowered mitochondrial respiration. | [14] |

| Mitochondrial Complex Activity | Tau Transgenic L1 Mice | HMTM (monotherapy) | Tended to increase activity of Complex I and Complex IV. | [8] |

| Mitochondrial Complex Activity | Tau Transgenic L1 Mice | HMTM + Rivastigmine | Rivastigmine partially prevented the HMTM-induced enhancement. | [8] |

| Hippocampal Acetylcholine | Tau Transgenic L1 & WT Mice | HMTM (monotherapy) | Doubled basal acetylcholine levels. | [10] |

| Hippocampal Acetylcholine | Tau Transgenic L1 & WT Mice | HMTM + Rivastigmine/Memantine | Pre-treatment with rivastigmine or memantine blocked the HMTM effect. | [10] |

| Synaptic Proteins | Tau Transgenic L1 Mice | HMTM (monotherapy) | Partially re-established co-expression of synaptic proteins. | [11] |

| Synaptic Proteins | Tau Transgenic L1 Mice | HMTM + Rivastigmine | The beneficial effect of HMTM was not observed. | [11] |

Clinical Evidence

The clinical development of the MT moiety began with MTC, which showed a cognitive benefit at 138 mg/day in a Phase 2 trial.[1] HMTM was subsequently developed for its superior absorption profile.[1] The most definitive data comes from the recent Phase 3 LUCIDITY trial.

Phase 3 LUCIDITY Trial (NCT03446001)

The LUCIDITY trial was a randomized, double-blind, placebo-controlled study designed to confirm the safety and efficacy of HMTM in participants with AD ranging from mild cognitive impairment (MCI) to moderate dementia.[15][16]

| Trial Design Parameter | Description |

| Phases | 12-month double-blind, placebo-controlled phase, followed by a 12-month modified delayed-start open-label phase.[16] |

| Participants | 545 individuals with probable AD or MCI due to AD.[16] |

| Treatment Arms (Double-Blind Phase) | 1. HMTM 16 mg/day2. HMTM 8 mg/day3. Placebo (MTC 4 mg twice weekly for blinding)[4][16] |

| Treatment Arms (Open-Label Phase) | All participants received HMTM 16 mg/day.[15][16] |

| Co-Primary Clinical Endpoints | - Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog11).[16]- Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL23).[16] |

| Key Secondary/Biomarker Endpoints | - Neurofilament light chain (NfL) blood concentration.[6]- Whole-brain atrophy (MRI).[6] |

Key Quantitative Results from Clinical Trials

| Outcome Measure | Trial/Analysis | Dose | Result | p-value | Reference |

| Change in Blood NfL Concentration | LUCIDITY (12 months) | 16 mg/day vs Control | 93-95% reduction in change from baseline. | p=0.0291 | [4][6][7] |

| Cognitive Decline (ADAS-Cog) | LUCIDITY (18 months) | 16 mg/day vs Matched Placebo | 82% reduction in cognitive decline. | <0.0001 | [17] |

| Cognitive Decline (ADAS-Cog) - Early AD | LUCIDITY (18 months) | 16 mg/day vs Matched Placebo | 115% reduction in cognitive decline. | <0.0001 | [17] |

| Brain Atrophy Progression (MRI) | LUCIDITY (18 months) | 16 mg/day vs Matched Placebo | 35% reduction in brain atrophy progression. | - | [17] |

| Global Clinical Decline (CDR-SB) | LUCIDITY (24 months) | 16 mg/day vs Matched Placebo | 77% reduction in global clinical decline. | - | [17] |

| Cognitive Decline (ADAS-Cog) | Phase 3 (TRx-237-015) - Monotherapy | 150-250 mg/day | Statistically significant reduction in rate of decline. | <0.0001 | [18] |

| Functional Decline (ADCS-ADL) | Phase 3 (TRx-237-015) - Monotherapy | 150-250 mg/day | Statistically significant reduction in rate of decline. | <0.0001 | [18] |

| Brain Atrophy (LVV) | Phase 3 (TRx-237-015) - Monotherapy | 150-250 mg/day | 38% reduction in the rate of ventricular expansion. | 0.0002 | [18] |

Summary of Clinical Findings:

-

Biomarker Evidence: HMTM at 16 mg/day significantly reduced the increase in blood NfL, a key marker of neurodegeneration, over 12 months. This reduction correlated with changes in p-tau181, a biomarker for AD severity.[7][15]

-

Sustained Cognitive Benefit: In participants with early AD, treatment with 16 mg/day HMTM resulted in cognitive and functional benefits that remained above their pre-treatment baseline for 18 months, only returning to baseline at 24 months.[4][15]

-

Disease Modification: The combined data on cognitive scores, functional assessments, and brain atrophy markers suggest that HMTM has a disease-modifying effect, particularly when initiated early in the disease process.[6][17]

-

Monotherapy vs. Add-on Therapy: Earlier Phase 3 trials showed that HMTM (as LMTX®) had a marked beneficial effect when taken as a monotherapy, but these effects were not seen when it was used as an add-on to existing AD treatments, corroborating the negative interaction seen in preclinical models.[18][19]

Experimental Protocols

This section outlines generalized protocols for key assays relevant to the study of HMTM and other tau aggregation inhibitors.

In Vitro Tau Aggregation Assay (Thioflavin T)

This high-throughput method monitors the kinetics of heparin-induced tau aggregation using the fluorescent dye Thioflavin T (ThT), which binds to the β-sheet structures characteristic of tau fibrils.[20][21]

Detailed Methodology:

-

Reagent Preparation:

-

Reaction Setup:

-

Kinetic Measurement:

-

Immediately place the plate in a multi-mode microplate reader pre-set to 37°C.[22]

-

Set the reader to perform kinetic measurements with orbital shaking.[22]

-

Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for an extended period (e.g., 50 hours) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[21][22]

-

-

Data Analysis:

-

Plot the fluorescence intensity over time for each HMTM concentration.

-

Analyze the kinetic curves to determine the lag phase and the maximum fluorescence signal.

-

Calculate the percentage of aggregation inhibition at the plateau phase for each HMTM concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[20]

-

Assessment of Mitochondrial Function in Cellular Models

Assessing the impact of compounds like HMTM on mitochondrial health is crucial. Key parameters include the oxygen consumption rate (OCR), which reflects respiratory chain activity, and the mitochondrial membrane potential (MMP), an indicator of mitochondrial integrity.[9][23]

Detailed Methodology (OCR Measurement):

-

Cell Culture: Seed appropriate neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere.[24]

-

Treatment: Treat cells with HMTM or vehicle for the desired time.

-

Assay Preparation: A day before the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with a specific assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator.[24]

-

Mito Stress Test: Load the injection ports of the sensor cartridge with sequential inhibitors: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.

-

Data Acquisition: Place the cell plate into the Seahorse XF Analyzer, which measures the OCR in real-time before and after the injection of each compound.

-

Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[24]

Conclusion

This compound represents a significant advancement in the development of therapies for Alzheimer's disease, focusing on the critical, pathology-driving mechanism of tau aggregation.[1][2] Extensive preclinical and clinical research, culminating in the Phase 3 LUCIDITY trial, provides strong evidence for its role in mitigating neurodegeneration. The data demonstrate that HMTM not only reduces key biomarkers of neuronal damage, such as blood NfL, but also provides a sustained benefit in cognitive and functional outcomes, particularly when administered as a monotherapy in the early stages of the disease.[4][7][15] Its dual action of inhibiting tau aggregation and potentially enhancing mitochondrial function, combined with the convenience of an oral formulation and a benign safety profile, positions HMTM as a promising disease-modifying treatment that could significantly improve the management of Alzheimer's disease.[1][8][25] The negative interaction with existing symptomatic AD drugs underscores the importance of understanding its distinct neuropharmacological profile for optimal clinical application.[10]

References

- 1. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau inhibition - TauRx [taurx.com]

- 3. mdpi.com [mdpi.com]

- 4. Two year sustained cognitive benefits of this compound (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]

- 5. itif.org [itif.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. TauRx’s this compound (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]

- 8. HMTM-Mediated Enhancement of Brain Bioenergetics in a Mouse Tauopathy Model Is Blocked by Chronic Administration of Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taurx.com [taurx.com]

- 11. Hydromethylthionine rescues synaptic SNARE proteins in a mouse model of tauopathies: Interference by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical study shows how commonly prescribed drugs for Alzheimer’s disease interfere with the activity of the tau aggregation inhibitor hydromethylthionine - TauRx [taurx.com]

- 14. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - - Practical Neurology [practicalneurology.com]

- 16. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. trial.medpath.com [trial.medpath.com]

- 18. TauRx Reports First Phase 3 Results for LMTX® [prnewswire.com]

- 19. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]

- 20. benchchem.com [benchchem.com]

- 21. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. LUCIDITY Trial Shows 2-Year Cognitive Benefits of HMTM in Alzheimer's Disease [synapse.patsnap.com]

The Pharmacological Profile of Leuco-methylthioninium bis(hydromethanesulfonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuco-methylthioninium bis(hydromethanesulfonate) (LMTM), also known as LMTX® or hydromethylthionine mesylate, is a second-generation tau aggregation inhibitor investigated primarily for the treatment of Alzheimer's disease (AD) and frontotemporal dementia.[1][2] As a stabilized, reduced form of the methylthioninium moiety, LMTM offers improved absorption, bioavailability, and tolerability compared to its predecessor, methylthioninium chloride (methylene blue).[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of LMTM, detailing its mechanism of action, pharmacokinetics, and clinical efficacy. It includes quantitative data from key preclinical and clinical studies, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways modulated by this compound.

Introduction

The aggregation of microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies.[4] The inhibition of this process represents a promising therapeutic strategy. Leuco-methylthioninium bis(hydromethanesulfonate) (LMTM) has emerged as a key investigational compound in this area.[3] Derived from methylene (B1212753) blue, LMTM has been engineered to overcome the pharmacokinetic limitations of the earlier compound while retaining its activity as a tau aggregation inhibitor.[1] This document serves as an in-depth technical resource for professionals in the field of neuroscience and drug development, providing a detailed examination of the pharmacological properties of LMTM.

Mechanism of Action

The primary mechanism of action of LMTM is the inhibition of tau protein aggregation.[3][5] It is believed to interfere with the tau-tau binding that is necessary for the formation of pathological aggregates.[1] Preclinical studies have demonstrated that LMTM can both prevent the formation of new tau aggregates and disaggregate existing ones.[4] The intracellular inhibitory constant (Ki) for tau aggregation has been determined to be approximately 0.12 µM.[6]

Beyond its direct effects on tau, LMTM has been shown to modulate several critical cellular signaling pathways implicated in neurodegeneration:

-

Cholinergic Signaling: LMTM has been observed to increase hippocampal acetylcholine (B1216132) levels, suggesting a potential to ameliorate the cholinergic deficits characteristic of Alzheimer's disease.[7][8][9]

-

Mitochondrial Function: The compound enhances the activity of mitochondrial complex IV (cytochrome c oxidase), a key component of the electron transport chain, which may help to restore cellular bioenergetics.[7][8]

-

Autophagy: LMTM has been shown to induce autophagy, a cellular process responsible for the clearance of aggregated proteins and damaged organelles. This is evidenced by the modulation of key autophagy markers such as Beclin-1 and LC3.[10][11][12][13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the efficacy and pharmacokinetics of LMTM from preclinical and clinical studies.

Table 1: In Vitro and Cellular Efficacy

| Parameter | Value | Assay System | Reference |

| Intracellular Ki (Tau Aggregation) | 0.12 µM | Cell-based Tau Aggregation Assay | [6] |

| EC50 (α-Synuclein Aggregation) | 1.1 µM | N1E-115 Neuroblastoma Cell Assay |

Table 2: Clinical Efficacy from Phase 3 Trial (NCT01689246)

A 15-month, randomized, controlled, double-blind, parallel-arm trial in patients with mild to moderate Alzheimer's disease. The primary analysis did not show a statistically significant benefit for LMTM as an add-on therapy.[14][15]

| Treatment Arm | Change in ADAS-Cog (Mean, 95% CI) | p-value | Change in ADCS-ADL (Mean, 95% CI) | p-value |

| Control (4 mg twice daily) | 6.32 (5.31 to 7.34) | - | -8.22 (-9.63 to -6.82) | - |

| 75 mg LMTM twice daily | -0.02 (-1.60 to 1.56) | 0.9834 | -0.93 (-3.12 to 1.26) | 0.8659 |

| 125 mg LMTM twice daily | -0.43 (-2.06 to 1.20) | 0.9323 | -0.34 (-2.61 to 1.93) | 0.9479 |

Table 3: Clinical Efficacy from Phase 3 LUCIDITY Trial (NCT03446001)

A 12-month, randomized, double-blind, placebo-controlled trial in patients with mild cognitive impairment (MCI) or mild to moderate Alzheimer's disease, followed by a 12-month open-label extension.[5][14][16][17]

| Endpoint | Result | p-value |

| Change in Plasma Neurofilament Light Chain (NfL) at 12 months (16 mg/day vs. control) | 93% reduction in change from baseline | 0.0278 |

| Change in ADAS-Cog11 at 12 months (16 mg/day) | Minimal decline of 1.3 units | Not directly compared to placebo |

| Change in ADCS-ADL23 at 12 months (16 mg/day) | Minimal decline of 1.0 units | Not directly compared to placebo |

| Cognitive Improvement in MCI Subgroup (ADAS-Cog13 vs. pre-treatment baseline) | +2 units at 6, 12, and 18 months | 0.0002, 0.0391, 0.0473 |

| Functional Decline in Mild-to-Moderate AD (ADCS-ADL) | -2 units at 12 months, -3 units at 18 months | - |

Table 4: Human Pharmacokinetic Parameters (Preliminary Data)

| Parameter | Value | Population | Reference |

| Absorption | Superior to methylthioninium chloride | Healthy Volunteers & Patients | [1][3] |

| Estimated Brain Concentration (4 mg twice daily) | 0.05 - 0.2 µM | Patients with Mild AD | [3] |

Experimental Protocols

In Vitro Tau Aggregation Assay (Heparin-Induced with Thioflavin T)

This protocol describes a common method for inducing and monitoring tau aggregation in vitro.[1][6][18][19][20][21][22]

Materials:

-

Recombinant human tau protein (full-length or fragment, e.g., TauRD)

-

Heparin sodium salt

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Magnesium chloride (MgCl₂)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~480-510 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant tau protein in PBS.

-

Prepare a stock solution of heparin in PBS.

-

Prepare a stock solution of ThT in PBS. Protect from light.

-

-

Assay Setup:

-

In a 96-well plate, combine the following to achieve the desired final concentrations in a final volume of 80-100 µL per well:

-

Recombinant tau protein (e.g., 10 µM)

-

Heparin (e.g., 2.5 µM) to induce aggregation

-

ThT (e.g., 10-25 µM) as a fluorescent reporter

-

MgCl₂ (e.g., 2 mM)

-

LMTM or other test compounds at various concentrations.

-

PBS to adjust the final volume.

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in a plate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 2-15 minutes) for up to 50 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to generate aggregation curves.

-

Determine the lag time, maximum fluorescence, and rate of aggregation from the curves.

-

Calculate the IC₅₀ or Ki values for the test compounds by analyzing the dose-dependent inhibition of tau aggregation.

-

Cell-Based Tau Aggregation Assay

This protocol provides a general framework for assessing tau aggregation in a cellular context.[15][22][23][24]

Materials:

-

HEK293T or SH-SY5Y cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

Plasmids encoding a tau construct prone to aggregation (e.g., K18-ΔK280 or a GFP-tagged tau mutant)

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-tau, anti-HA tag)

-

Thioflavin S (for staining)

Procedure:

-

Cell Culture and Transfection:

-

Culture cells to an appropriate confluency in multi-well plates.

-

Transfect the cells with the tau-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Following transfection, treat the cells with various concentrations of LMTM or other test compounds.

-

-

Induction of Aggregation (if necessary):

-

In some models, aggregation is spontaneous upon overexpression. In others, it can be induced by adding pre-formed tau fibrils ("seeds") to the culture medium.

-

-

Cell Lysis and Fractionation:

-

After the desired incubation period, lyse the cells.

-

Separate the soluble and insoluble fractions by centrifugation.

-

-

Quantification of Aggregated Tau:

-

Western Blotting: Analyze the insoluble fraction by SDS-PAGE and Western blotting using an anti-tau antibody to quantify the amount of aggregated tau.

-

Fluorescence Microscopy: For cells expressing fluorescently tagged tau, visualize and quantify the number and size of intracellular aggregates using fluorescence microscopy. Alternatively, fix the cells and stain with Thioflavin S.

-

-

Data Analysis:

-

Quantify the reduction in tau aggregation in the presence of the test compound compared to a vehicle control to determine its efficacy.

-

Pharmacokinetic Analysis of LMTM in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of LMTM in plasma samples.[25][26][27][28][29]

Materials:

-

Plasma samples

-

Internal standard (IS)

-

Acetonitrile (B52724) or other protein precipitation solvent

-

Formic acid

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add the internal standard.

-

Add a protein precipitation solvent (e.g., acetonitrile) at a ratio of 3:1 (v/v).

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte from other plasma components using a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify LMTM and the IS using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of LMTM in the plasma samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by LMTM.

Caption: LMTM's effect on the cholinergic signaling pathway.

Caption: LMTM's modulation of mitochondrial electron transport.

Caption: LMTM's influence on the autophagy pathway.

Conclusion

Leuco-methylthioninium bis(hydromethanesulfonate) represents a significant advancement in the development of tau-based therapeutics for neurodegenerative diseases. Its improved pharmacokinetic profile and multifaceted mechanism of action, encompassing direct inhibition of tau aggregation and modulation of key cellular pathways, underscore its potential as a disease-modifying agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and potentially utilize this promising compound. Continued research is necessary to fully elucidate its therapeutic benefits and to optimize its clinical application.

References

- 1. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HMTM | ALZFORUM [alzforum.org]

- 3. Potential of Low Dose Leuco-Methylthioninium Bis(Hydromethanesulphonate) (LMTM) Monotherapy for Treatment of Mild Alzheimer’s Disease: Cohort Analysis as Modified Primary Outcome in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LMTM, Tau, and Alzheimer’s: A New Clinical Approach – Center for Cognitive Health [centerforcognitivehealth.com]

- 5. neurologylive.com [neurologylive.com]

- 6. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 7. Mechanisms of Anticholinesterase Interference with Tau Aggregation Inhibitor Activity in a Tau-Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Anticholinesterase Interference with Tau Aggregation Inhibitor Activity in a Tau-Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Beclin 1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Autophagy by Beclin 1 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TauRx Announces Results from Phase 3 Alzheimer's Disease Study, LUCIDITY, Assuring Path for Regulatory Submissions [prnewswire.com]

- 15. researchgate.net [researchgate.net]

- 16. Two year sustained cognitive benefits of this compound (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]

- 17. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]

- 18. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 19. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Construction of a cell-based aggregation and seeding model for the Tau protein: A cell-based aggregation and seeding model for the Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Compound screening in cell-based models of tau inclusion formation: Comparison of primary neuron and HEK293 cell assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. media.beckman.com [media.beckman.com]

- 26. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. archives.ijper.org [archives.ijper.org]

- 28. rsc.org [rsc.org]

- 29. spectroscopyeurope.com [spectroscopyeurope.com]

Understanding the Bioavailability and Pharmacokinetics of Oral Hydromethylthionine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetic profile of oral hydromethylthionine mesylate (HMTM), a second-generation tau aggregation inhibitor. Also known by its developmental names LMTM and LMTX, HMTM was developed to offer improved absorption and bioavailability over its predecessor, methylthioninium chloride (MTC)[1]. This document synthesizes data from extensive Phase 3 clinical trials to support research and drug development efforts in the field of neurodegenerative diseases.

Introduction to this compound (HMTM)

This compound is a small molecule administered orally for the treatment of Alzheimer's disease (AD) and other neurodegenerative disorders[2]. Its primary mechanism of action is the inhibition of tau protein aggregation, a key pathological hallmark of AD[1][3]. Additionally, HMTM exhibits a secondary symptomatic activity by increasing acetylcholine (B1216132) levels in the brain[3][4]. Developed by TauRx Pharmaceuticals, HMTM is a stabilized, reduced form of MTC designed to overcome the dose-dependent absorption limitations of the earlier compound[1][5].

Pharmacokinetic Profile and Bioavailability

The clinical development of HMTM has involved extensive pharmacokinetic (PK) analyses from large-scale Phase 3 trials, providing a robust dataset on its oral bioavailability and concentration-dependent effects.

Dose-Response and Concentration-Effect Relationship

Initial Phase 3 trials for HMTM (then LMTX) in mild to moderate AD compared high doses (150-250 mg/day) with a low dose (8 mg/day) intended as a control to mask potential urine discoloration[6][7]. Surprisingly, these trials showed no significant difference in clinical outcomes between the high and low-dose groups[6][8].

This led to a detailed post-hoc population pharmacokinetic analysis of plasma samples from over 1,162 trial participants[6][7][8]. This analysis revealed unexpected, steep exposure-response relationships at the 8 mg/day dose, indicating that this low dose had clinically relevant pharmacological activity[5][8]. The effects were found to be dependent on the plasma concentration of HMTM[6][7].

A key finding was the identification of a steady-state maximum plasma concentration (Cmax, ss) threshold of 0.373 ng/mL required for clinical benefit[5]. The effects of HMTM on cognitive decline and brain atrophy were shown to plateau at higher concentrations, explaining the lack of additional benefit from the much higher doses[7][8]. Based on these findings, a dose of 16 mg/day was selected as the optimal dose to ensure that all patients achieve plasma concentrations above the therapeutic threshold[5][7].

Quantitative Pharmacokinetic and Clinical Efficacy Data

The following tables summarize the key quantitative data from the clinical trials and pharmacokinetic analyses of this compound.

| Study Phase | Doses Tested | Number of Participants | Key Finding | Reference |

| Phase 3 (TRx-237-015 & TRx-237-005) | 150-250 mg/day vs. 8 mg/day | ~1,700 | No difference in clinical outcomes between high and low doses. | [6][7] |

| Post-hoc PK Analysis | 8 mg/day and 150-250 mg/day | 1,162 | Concentration-dependent effects on cognition and brain atrophy at the 8 mg/day dose. | [6][8] |

| Phase 3 (LUCIDITY) | 16 mg/day, 8 mg/day, and placebo (4 mg MTC twice weekly) | 545 | Confirmatory trial for the 16 mg/day dose. | [5][9] |

| Pharmacokinetic Parameter | Value | Description | Reference |

| Therapeutic Cmax, ss Threshold | 0.373 ng/mL | The minimum steady-state maximum plasma concentration identified as being required for clinical benefit. | [5] |

| Validated Lower Limit of Quantification (LLOQ) of PK Assay | 0.20 ng/mL | The lowest concentration of HMTM that could be reliably measured in plasma samples. | [6] |

| Plasma Concentration Range at 8 mg/day | 0.3 - 0.8 ng/mL | Range where steep concentration-response relationships for cognitive decline and brain atrophy were observed. | [8] |

| Plasma Concentration Range at 150-250 mg/day | 4 - 21 ng/mL | Higher concentrations that were not associated with any additional clinical benefit. | [8] |

| Clinical Efficacy Outcome (LUCIDITY Trial - 12 months) | 16 mg/day HMTM | Expected Decline in Untreated Population | Reference |

| Change in ADAS-Cog11 | Minimal decline of 1.3 units | ~5.0 units | [10] |

| Change in ADCS-ADL23 | Minimal decline of 1.0 units | ~5.0 units | [10] |

Experimental Protocols

Detailed laboratory protocols for the pharmacokinetic assays are proprietary to the manufacturer. However, the design of the clinical trials and the methodology for the population pharmacokinetic analysis are described in the referenced publications.

Clinical Trial Design (LUCIDITY Study Example)

The LUCIDITY (NCT03446001) trial is a confirmatory Phase 3 study designed to evaluate the efficacy and safety of HMTM.

-

Design: The trial consists of a 12-month double-blind, placebo-controlled phase, followed by a 12-month modified delayed-start open-label phase where all participants receive 16 mg/day of HMTM[5][11].

-

Participants: 545 patients with probable Alzheimer's disease or Mild Cognitive Impairment (MCI) due to AD[5].

-

Intervention: Participants were randomized to receive HMTM at 16 mg/day, 8 mg/day, or a placebo (4 mg of MTC twice weekly to maintain blinding due to potential urine discoloration) in a 4:1:4 ratio during the double-blind phase[5][9].

-

Primary Outcomes: Co-primary clinical outcomes are the 11-item Alzheimer's Disease Assessment Scale (ADAS-Cog11) and the 23-item Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL23)[5][9].

-

Secondary Outcomes: Biomarker measures include whole-brain atrophy and temporal lobe ¹⁸F-fluorodeoxyglucose positron emission tomography[5][9].

Population Pharmacokinetic Analysis Methodology

-

Sample Collection: Plasma samples were collected from participants in the Phase 3 trials (TRx-237-015 and TRx-237-005)[6][8].

-

Bioanalytical Method: A sensitive plasma assay was developed to measure concentrations of HMTM. The validated lower limit of quantification was 0.20 ng/mL[6]. It was noted that previous assays measuring total methylthioninium after acid extraction were dominated by an inactive conjugate and did not distinguish the active parent drug[8].

-

Data Analysis: A population pharmacokinetic analysis was conducted using the plasma concentration data from 1,162 patients who also had efficacy outcome data available[7][8]. This analysis modeled the relationship between drug exposure (plasma concentration) and treatment response (changes in cognitive scores and brain volume).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes in the clinical evaluation and the proposed mechanism of action of this compound.

Clinical trial and dose-finding workflow for HMTM.

Proposed mechanism of action of HMTM on Tau pathology.

Conclusion

The development of this compound showcases a paradigm where extensive post-hoc pharmacokinetic and concentration-response modeling was crucial in understanding the true clinical potential and optimal dosing of the drug. The data reveals that HMTM is an orally bioavailable compound with concentration-dependent pharmacological activity on both cognitive and neurodegenerative endpoints in Alzheimer's disease. The establishment of a therapeutic plasma concentration threshold has enabled the selection of a low, safe, and effective dose (16 mg/day) for ongoing and future clinical evaluation. This technical guide provides a consolidated overview of the key data and methodologies that are vital for researchers and professionals working on the development of novel therapies for neurodegenerative diseases.

References

- 1. alzforum.org [alzforum.org]

- 2. This compound by TauRx Pharmaceuticals for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Two year sustained cognitive benefits of this compound (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]

- 4. bioindustry.org [bioindustry.org]

- 5. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taurx.com [taurx.com]

- 7. news-medical.net [news-medical.net]

- 8. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurologylive.com [neurologylive.com]

- 11. firstwordpharma.com [firstwordpharma.com]

LMTX: A Technical Deep Dive into its Impact on Neuronal Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuco-methylthioninium bis(hydromethanesulfonate) (LMTX), a second-generation tau aggregation inhibitor, has been a subject of extensive research in the context of neurodegenerative diseases, particularly Alzheimer's disease. While its primary mechanism of action is understood to be the inhibition of tau protein aggregation, a growing body of evidence suggests a secondary, yet crucial, role in modulating mitochondrial function within neurons. This technical guide provides an in-depth analysis of the current understanding of LMTX's impact on neuronal mitochondria, synthesizing available preclinical and clinical data. It details the proposed molecular mechanisms, summarizes quantitative findings, and outlines the experimental protocols used to elucidate these effects. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of LMTX and similar compounds.

Introduction: The Dual Role of LMTX in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these diseases is the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). These aggregates are neurotoxic, disrupting cellular processes and ultimately leading to neuronal death. LMTX, a stable, reduced form of the methylthioninium (MT) moiety, is designed to inhibit this tau aggregation cascade.[1][2]

Beyond its direct action on tau pathology, emerging research points towards a significant impact of LMTX on mitochondrial bioenergetics. Mitochondria, the powerhouses of the cell, are critical for neuronal survival and function, supplying the high energy demand required for synaptic transmission and other vital processes. Mitochondrial dysfunction is an early and prominent feature of many neurodegenerative disorders, contributing to a vicious cycle of oxidative stress, energy deficit, and neuronal damage. This guide explores the evidence supporting the hypothesis that LMTX may exert its neuroprotective effects through a dual mechanism: inhibiting tau aggregation and enhancing mitochondrial function.

Proposed Mechanism of Action on Mitochondrial Function

The active component of LMTX, the methylthioninium (MT) moiety, is a redox-active molecule. It is proposed that MT can directly interact with the mitochondrial electron transport chain (ETC), the primary site of cellular respiration and ATP production. Specifically, MT is thought to act as an electron shuttle, accepting electrons from NADH and transferring them to cytochrome c, effectively bypassing complexes I and III of the ETC. This alternative electron transfer pathway could potentially:

-

Increase Electron Flow and Oxygen Consumption: By providing an alternative route for electrons, MT may enhance the overall rate of electron transport and, consequently, increase the rate of oxygen consumption.

-

Maintain Mitochondrial Membrane Potential (ΔΨm): The continuous flow of electrons is essential for maintaining the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis.

-

Reduce Reactive Oxygen Species (ROS) Production: By facilitating electron transfer, MT may reduce the leakage of electrons from the ETC, a major source of damaging reactive oxygen species.

dot

Quantitative Data on Mitochondrial Function

While the proposed mechanism is compelling, direct quantitative data on the effects of LMTX on neuronal mitochondrial function is still emerging. The following tables summarize the available data from preclinical and clinical studies.

Table 1: Preclinical Studies on LMTX and Mitochondrial Respiration in Neuronal Models

| Study Model | LMTX/HMTM Concentration | Parameter Measured | Key Findings | Reference |

| Tau-transgenic (L1) mice | Not specified | Mitochondrial Respiration (in isolated brain mitochondria) | Increased respiration in tau-transgenic mice compared to untreated transgenic mice. No effect on wild-type mice. | [3] |

| --- | --- | --- | --- | --- |

| Further preclinical studies with specific quantitative data on OCR, ATP production, and mitochondrial membrane potential in response to LMTX in neuronal cell lines or primary neurons are needed to fully populate this table. |

Table 2: Clinical Studies with Endpoints Related to Brain Metabolism

| Trial Name (Identifier) | LMTX Dose | Endpoint | Key Findings | Reference |

| Phase 3 (TRx-237-015) | 150 mg/day & 250 mg/day | Brain atrophy (MRI) | As monotherapy, showed a significant reduction in the rate of brain atrophy. | [1][2] |

| Phase 3 (LUCIDITY; NCT03446001) | 16 mg/day | Brain atrophy (whole brain volume) | 35% reduction in the progression of brain atrophy compared to matched placebo at 18 months. | [4] |

| Phase 2 | 138 mg/day | Cerebral blood flow (SPECT) | Showed potential benefits in mildly affected patients. | [5] |